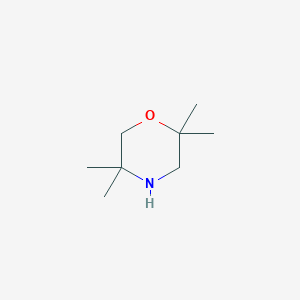
2,2,5,5-Tetramethylmorpholine
描述
2,2,5,5-Tetramethylmorpholine is a chemical compound known for its unique structural properties and potential applications in various fields. It is a morpholine derivative characterized by the presence of four methyl groups attached to the nitrogen and carbon atoms in the morpholine ring. This compound is of interest due to its stability and reactivity, making it a valuable subject of study in organic chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetramethylmorpholine typically involves the reaction of morpholine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in morpholine attacks the methyl iodide, resulting in the formation of this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions: 2,2,5,5-Tetramethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of demethylated morpholine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Demethylated morpholine derivatives.
Substitution: Various substituted morpholine derivatives depending on the reagents used.
科学研究应用
2,2,5,5-Tetramethylmorpholine has diverse applications in scientific research, including:
Chemistry: Used as a reagent and intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
作用机制
The mechanism of action of 2,2,5,5-Tetramethylmorpholine involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the nitrogen atom in the morpholine ring, which can participate in nucleophilic and electrophilic reactions. The methyl groups enhance the compound’s stability and influence its reactivity by providing steric hindrance and electronic effects.
相似化合物的比较
Morpholine: The parent compound of 2,2,5,5-Tetramethylmorpholine, lacking the methyl groups.
N-Methylmorpholine: A derivative with a single methyl group attached to the nitrogen atom.
2,6-Dimethylmorpholine: A derivative with two methyl groups attached to the carbon atoms in the morpholine ring.
Uniqueness: this compound is unique due to the presence of four methyl groups, which significantly influence its chemical properties and reactivity. This compound exhibits enhanced stability and distinct reactivity patterns compared to its analogs, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
2,2,5,5-tetramethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)6-10-8(3,4)5-9-7/h9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOKGIUEKHLMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(CO1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


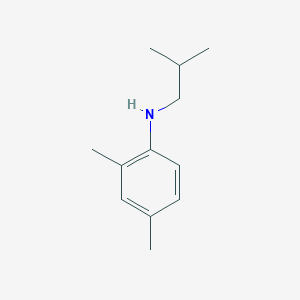
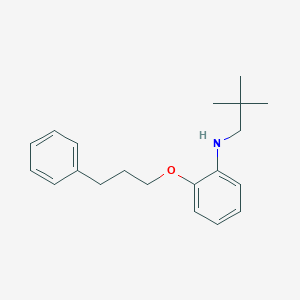
![2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol](/img/structure/B1451675.png)
![[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid](/img/structure/B1451676.png)
![(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine](/img/structure/B1451677.png)
![5-(methoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1451678.png)
![[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1451679.png)
![2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid](/img/structure/B1451680.png)
amine](/img/structure/B1451682.png)
![1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine](/img/structure/B1451685.png)

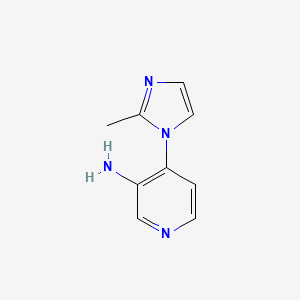
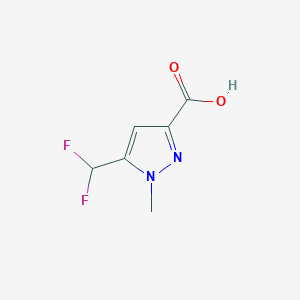
![Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine](/img/structure/B1451690.png)
